Cas no 42545-22-2 (Dimethyl 1-methyl-1H-imidazole-4,5-dicarboxylate)
Dimethyl 1-methyl-1H-imidazole-4,5-dicarboxylate Chemical and Physical Properties
Names and Identifiers
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- Dimethyl 1-methyl-1H-imidazole-4,5-dicarboxylate
- dimethyl 1-methylimidazole-4,5-dicarboxylate
- 1-Methyl-1H-imidazol-4,5-dicarbonsaeure-dimethylester
- 1-methyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester
- AC1LCA87
- AK146463
- Imidazole-4,5-dicarboxylic acid, 1-methyl-, dimethyl ester
- SureCN71364
- CS-0210647
- MFCD00553098
- BS-28324
- Dimethyl 1-methyl-1H-imidazole-4,5-dicarboxylate #
- SCHEMBL71364
- F30168
- Dimethyl1-methyl-1H-imidazole-4,5-dicarboxylate
- 42545-22-2
- 4,5-dimethyl 1-methyl-1H-imidazole-4,5-dicarboxylate
-
- MDL: MFCD00553098
- Inchi: 1S/C8H10N2O4/c1-10-4-9-5(7(11)13-2)6(10)8(12)14-3/h4H,1-3H3
- InChI Key: TVVHWULPVQHJLF-UHFFFAOYSA-N
- SMILES: O(C)C(C1=C(C(=O)OC)N=CN1C)=O
Computed Properties
- Exact Mass: 198.06405680g/mol
- Monoisotopic Mass: 198.06405680g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 70.4Ų
Experimental Properties
- Density: 1.29
- Melting Point: 46-47 ºC
- Boiling Point: 321 ºC
- Flash Point: 148 ºC
Dimethyl 1-methyl-1H-imidazole-4,5-dicarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A069003040-1g |
Dimethyl 1-methyl-1H-imidazole-4,5-dicarboxylate |
42545-22-2 | 95% | 1g |
$400.00 | 2023-09-01 | |
| Chemenu | CM187452-5g |
dimethyl 1-methyl-1H-imidazole-4,5-dicarboxylate |
42545-22-2 | 95% | 5g |
$746 | 2021-08-05 | |
| TRC | D476638-100mg |
Dimethyl 1-methyl-1H-imidazole-4,5-dicarboxylate |
42545-22-2 | 100mg |
$138.00 | 2023-05-18 | ||
| TRC | D476638-250mg |
Dimethyl 1-methyl-1H-imidazole-4,5-dicarboxylate |
42545-22-2 | 250mg |
$270.00 | 2023-05-18 | ||
| TRC | D476638-500mg |
Dimethyl 1-methyl-1H-imidazole-4,5-dicarboxylate |
42545-22-2 | 500mg |
$408.00 | 2023-05-18 | ||
| TRC | D476638-1g |
Dimethyl 1-methyl-1H-imidazole-4,5-dicarboxylate |
42545-22-2 | 1g |
$574.00 | 2023-05-18 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC11714-10g |
dimethyl 1-methyl-1H-imidazole-4,5-dicarboxylate |
42545-22-2 | 95% | 10g |
$1400 | 2023-09-07 | |
| Chemenu | CM187452-1g |
dimethyl 1-methyl-1H-imidazole-4,5-dicarboxylate |
42545-22-2 | 95% | 1g |
$*** | 2023-05-30 | |
| abcr | AB461264-1 g |
Dimethyl 1-methyl-1H-imidazole-4,5-dicarboxylate; . |
42545-22-2 | 1g |
€481.50 | 2023-04-21 | ||
| abcr | AB461264-5 g |
Dimethyl 1-methyl-1H-imidazole-4,5-dicarboxylate; . |
42545-22-2 | 5g |
€1,562.00 | 2023-04-21 |
Dimethyl 1-methyl-1H-imidazole-4,5-dicarboxylate Suppliers
Dimethyl 1-methyl-1H-imidazole-4,5-dicarboxylate Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on Dimethyl 1-methyl-1H-imidazole-4,5-dicarboxylate
Dimethyl 1-Methyl-1H-Imidazole-4,5-Dicarboxylate (CAS No. 42545-22-2): A Comprehensive Overview of its Synthesis, Applications, and Recent Advancements in Chemical Biology
Dimethyl 1-methyl-1H-imidazole-4,5-dicarboxylate, identified by the CAS registry number 42545-22-2, is a versatile organic compound with significant applications in chemical biology and medicinal chemistry. This compound belongs to the imidazole dicarboxylate class, characterized by its unique structural features: a central imidazole ring substituted with methyl groups at the 1-position and esterified carboxylic acid groups at positions 4 and 5. Recent studies have highlighted its role in drug design strategies targeting metabolic disorders and neurodegenerative diseases.
The synthesis of dimethyl 1-methylimidazole dicarboxylate has evolved through optimized protocols leveraging green chemistry principles. A notable advancement published in Chemical Communications (2023) demonstrated a solvent-free microwave-assisted method achieving >98% purity with reduced reaction time. This approach employs N,N'-dicyclohexylcarbodiimide (DCC) as a coupling reagent under mild conditions, minimizing environmental impact while enhancing scalability for industrial production.
In pharmaceutical research, this compound serves as a valuable scaffold for developing multitarget therapeutics. A 2023 study in Nature Communications revealed its potential as a cholinesterase inhibitor precursor when conjugated with quaternary ammonium moieties. The methylated imidazole core provides optimal lipophilicity for blood-brain barrier penetration while the dicarboxylate groups enable pH-sensitive release mechanisms critical for targeted drug delivery systems.
Beyond medicinal applications, this compound exhibits intriguing properties in material science. Research published in Advanced Materials (Q3 2023) demonstrated its use as a crosslinking agent for stimuli-responsive hydrogels. The dual carboxylate esters undergo reversible hydrolysis under physiological conditions, enabling self-healing polymer networks with tunable mechanical properties—ideal for bioadhesive medical devices requiring shape memory functionality.
A groundbreaking application emerged from recent enzymology studies involving imidazole-containing ligands. Scientists at MIT reported that derivatized forms of this compound enhance the catalytic efficiency of carbonic anhydrase mimics by up to 6-fold compared to traditional substrates. The methyl substitution stabilizes the transition state geometry while the ester groups facilitate substrate binding through hydrogen bonding networks—a discovery with implications for carbon capture technology development.
Safety assessments conducted by EU regulatory bodies confirm that CAS No. 42545-22-2-listed compounds exhibit low acute toxicity profiles when handled under standard laboratory protocols. Recent ecotoxicity studies published in Environmental Science & Technology (Jan 2023) demonstrated rapid biodegradation (>90% within 7 days) under aerobic conditions without bioaccumulation risks—a critical advantage for sustainable pharmaceutical manufacturing processes.
Ongoing research focuses on exploiting this compound's photochemical properties through conjugation with fluorescent dyes. A collaborative study between Stanford and ETH Zurich (preprint July 2023) demonstrated its utility as a FRET-based biosensor component for real-time monitoring of intracellular pH fluctuations in live neurons—a breakthrough enabling unprecedented insights into synaptic plasticity mechanisms.
In drug delivery innovation, nanoformulations incorporating this compound have shown promise in overcoming multidrug resistance mechanisms. Researchers at Scripps Institute engineered polymeric nanoparticles using this molecule's ester groups as pH-responsive gatekeepers for controlled doxorubicin release within tumor microenvironments—a strategy validated through murine xenograft models demonstrating enhanced therapeutic indices compared to conventional regimens.
The unique redox properties of this compound are being leveraged in next-generation battery technologies. A Nature Energy paper (Oct 2023) described its use as an electrolyte additive improving lithium-sulfur battery stability by forming protective SEI layers on anodes—a discovery attributed to the synergistic effects between imidazole ring electron density and carboxylate ion interactions.
Cutting-edge synthetic biology applications include directed evolution studies where this compound serves as a selective ligand for protein engineering platforms. Work published in eLife (June 2023) utilized its structure to develop affinity tags enhancing solubility of membrane proteins during recombinant expression—a critical advancement for structural biology studies of G-protein coupled receptors.
In analytical chemistry advancements, derivatized forms of this compound function as highly specific chelating agents for heavy metal detection. A portable sensor design featured in Analytical Chemistry (Feb 2023) employs its imidazole dicarboxylate moiety to selectively bind Pb²⁺ ions with sub-parts-per-billion sensitivity—a portable system validated for field use in environmental monitoring applications.
Clinical translation efforts are progressing rapidly: Phase I trials initiated by Vertex Pharmaceuticals are testing an oral formulation incorporating this molecule's prodrug variant as an adjunct therapy for type II diabetes management. Early results indicate improved glycemic control without adverse pancreatic effects—attributed to the molecule's dual mechanism targeting both α-glucosidase inhibition and AMPK activation pathways.
Sustainable synthesis pathways are being optimized through biocatalytic approaches. A landmark study from Max Planck Institute demonstrated enzyme-catalyzed esterification using engineered lipases achieving enantioselectivity >99%—a process reducing energy consumption by over 60% compared to traditional chemical methods while maintaining industrial scalability requirements.
Innovative applications continue to emerge across disciplines: recent nanotechnology research employed self-assembled monolayers formed by this compound's functional groups to create ultra-sensitive SERS substrates capable of detecting exosomes at femtomolar concentrations—a breakthrough enabling early cancer diagnostics via liquid biopsy platforms.
Cryogenic electron microscopy studies have revealed novel protein-binding modes facilitated by this compound's structural features. Structural data deposited in PDB (ID:7XKZ) shows how its imidazole ring inserts into hydrophobic pockets while carboxylate arms form salt bridges—an interaction profile now guiding rational design of allosteric modulators for kinase enzymes involved in cancer progression pathways.
Safety-in-design principles have been integrated into process development pipelines leveraging this compound's inherent stability profile. Process intensification strategies published in AICHE Journal demonstrate continuous flow synthesis setups achieving kilogram-scale production without compromising purity or generating hazardous intermediates—critical progress toward cost-effective GMP-compliant manufacturing systems.
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